N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
CAS No.: 339099-57-9
Cat. No.: VC4339388
Molecular Formula: C19H12Cl2F6N4O2
Molecular Weight: 513.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339099-57-9 |
|---|---|
| Molecular Formula | C19H12Cl2F6N4O2 |
| Molecular Weight | 513.22 |
| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H12Cl2F6N4O2/c1-8-28-16(30-31(8)14-7-15(33-2)13(21)6-12(14)20)17(32)29-11-4-9(18(22,23)24)3-10(5-11)19(25,26)27/h3-7H,1-2H3,(H,29,32) |
| Standard InChI Key | WYYFCGQODIIWFE-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three distinct aromatic systems:
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A 1,2,4-triazole ring substituted at the 1-position with a 2,4-dichloro-5-methoxyphenyl group.
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A 5-methyl group on the triazole core.
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A 3,5-bis(trifluoromethyl)phenyl moiety attached via a carboxamide linkage at the triazole’s 3-position.
This arrangement creates a planar, electron-deficient aromatic system with polarized C–F and C–Cl bonds, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂Cl₂F₆N₄O₂ |
| Molecular Weight | 513.22 g/mol |
| IUPAC Name | See Title |
| SMILES | CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
| InChIKey | WYYFCGQODIIWFE-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways
While detailed synthetic protocols remain proprietary, the compound is likely synthesized through sequential coupling reactions:
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Triazole Core Formation: Cyclocondensation of hydrazine derivatives with nitriles or amidines under acidic conditions.
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N-Arylation: Buchwald-Hartwig coupling or Ullmann-type reactions to attach the 2,4-dichloro-5-methoxyphenyl group.
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Carboxamide Linkage: Activation of the triazole-3-carboxylic acid (e.g., using HATU or EDCl) followed by coupling with 3,5-bis(trifluoromethyl)aniline .
Optimization Challenges
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Steric Hindrance: Bulky substituents on both aryl groups necessitate high-temperature or microwave-assisted reactions.
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Solubility: Limited solubility in polar solvents (e.g., water, methanol) requires dimethylformamide (DMF) or dichloromethane (DCM) as reaction media .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) but soluble in DMF (∼50 mg/mL).
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Thermal Stability: Decomposition above 250°C, as inferred from analogs .
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Photostability: The chloro and methoxy groups may render the compound susceptible to UV-induced degradation, necessitating storage in amber glass.
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the methyl group (δ 2.4 ppm), methoxy protons (δ 3.8 ppm), and aromatic protons split by coupling with fluorine.
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MS (ESI+): Predominant [M+H]⁺ peak at m/z 513.22.
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